(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding phenylboronic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce various substituted phenylboronic acids.
Scientific Research Applications
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1H-imidazol-1-yl)phenylboronic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
(2-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
(2-Chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro group and a methyl-substituted imidazole ring. These substituents can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BClN2O2 |
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Molecular Weight |
236.46 g/mol |
IUPAC Name |
[2-chloro-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-13-4-5-14(7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
InChI Key |
QKQUXYYVNYWCQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)Cl)(O)O |
Origin of Product |
United States |
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